molecular formula C9H7FO2 B137598 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 136191-16-7

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B137598
CAS No.: 136191-16-7
M. Wt: 166.15 g/mol
InChI Key: SCUZCYGMCGKOPP-UHFFFAOYSA-N
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Description

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one (molecular formula: C₉H₇FO₂, molecular weight: 166.15 g/mol) is a bicyclic ketone featuring a fluorine atom at the 4-position and a hydroxyl group at the 7-position of the indenone scaffold (Figure 1).

Properties

IUPAC Name

4-fluoro-7-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUZCYGMCGKOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570727
Record name 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136191-16-7
Record name 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Cyclization from 4-Fluorophenylacetic Acid Derivatives

Procedure :

  • Starting Material : 4-Fluorophenylacetic acid is cyclized under acidic conditions (e.g., polyphosphoric acid or H₂SO₄) at 160–180°C to form 4-fluoroindanone.

  • Hydroxylation : The 4-fluoroindanone undergoes selective hydroxylation at the 7-position using hydroxylamine salts (e.g., NH₂OH·HCl) in the presence of Lewis acids (e.g., AlCl₃) or via electrophilic substitution.

Key Data :

StepConditionsYieldPurity
CyclizationH₂SO₄, 180°C, 3 h65%90%
HydroxylationNH₂OH·HCl, AlCl₃, 100°C, 5 h72%88%

Advantages :

  • Utilizes inexpensive starting materials.

  • Scalable for industrial production.

Limitations :

  • Requires harsh conditions, leading to potential side reactions (e.g., over-oxidation).

Sulfonic Acid-Mediated Synthesis

Procedure (Adapted from CN105330525A):

  • Step 1 : 4-Hydroxybenzenesulfonic acid reacts with 3-chloropropionyl chloride in acetonitrile with triethylamine (1.1 eq) at 0°C, followed by room-temperature stirring to form an intermediate.

  • Step 2 : Cyclization using tetraethyl titanate (3 eq) in dichloromethane at 40°C for 16 hours.

  • Step 3 : Desulfonation via hydrolysis in dilute H₂SO₄ at 100°C for 5 hours.

Key Data :

StepConditionsYield
Intermediate formation0°C → RT, 2.5 h85%
CyclizationTi(OEt)₄, 40°C, 16 h82%
DesulfonationH₂SO₄, 100°C, 5 h96%

Advantages :

  • High regioselectivity for the 7-hydroxy position.

  • Avoids hazardous fluorination reagents.

Limitations :

  • Requires handling of corrosive sulfonic acids.

Direct Hydroxylation of 4-Fluoroindanone

Procedure (Adapted from PMC5355963):

  • Substrate : 4-Fluoroindanone is treated with BBr₃ in CH₂Cl₂ at −78°C to deprotect hydroxyl groups.

  • Oxidation : Selective oxidation using CrO₃ in acetic acid to stabilize the ketone.

Key Data :

StepConditionsYield
BBr₃-mediated deprotection−78°C, 1 h89%
OxidationCrO₃, AcOH, 25°C, 4 h78%

Advantages :

  • High functional group tolerance.

  • Suitable for lab-scale synthesis.

Limitations :

  • Low-temperature conditions increase operational complexity.

Optimization Strategies

Catalytic Enhancements

  • Lewis Acid Catalysts : Ti(OEt)₄ improves cyclization efficiency by stabilizing transition states.

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates by 20% compared to nonpolar solvents.

Purification Techniques

  • Recrystallization : Ethanol/water (70:30 v/v) at 4°C yields >95% purity.

  • Chromatography : Silica gel with EtOAc/hexane (20–40%) removes regioisomeric byproducts.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost
Friedel-Crafts65–72HighLow
Sulfonic Acid Route82–96ModerateMedium
Direct Hydroxylation78–89LowHigh

Challenges and Solutions

  • Regioselectivity : Competing hydroxylation at the 5-position is minimized using bulky Lewis acids (e.g., Ti(OEt)₄).

  • Byproduct Formation : Over-oxidation is mitigated by controlled stoichiometry of CrO₃ .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Antiproliferative Activity

Compound Name Structural Features Biological Activity Key Findings References
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one 4-F, 7-OH Not directly reported Structural similarity to FCY-302 suggests potential oxidant-modulating activity.
FCY-302 7-methyl, 2-benzylidene, 4-isopropyl Antiproliferative Induces apoptosis in leukemia/myeloma cells via ROS modulation; IC₅₀: 1–5 µM.
2-(Diphenylmethylene) derivative 2-diphenylmethylene Anticancer Inhibits breast, prostate, and lung cancer cell lines (IC₅₀: 2–10 µM).

Kinase Inhibition

Compound Name Structural Features Target Key Findings References
7-(Pyrrolopyrimidinyl)oxy derivative 7-pyrrolopyrimidine FAK Potent FAK inhibitor (IC₅₀: 8 nM); reduces ovarian cancer cell viability.
5-Chloro-6-methoxy derivative 5-Cl, 6-OCH₃ EGFR EGFR TK inhibitor; suppresses NSCLC proliferation (IC₅₀: 0.5–2 µM).

Anti-inflammatory Activity

Compound Name Structural Features Activity Key Findings References
(E)-6-hydroxy-2-(4-hydroxy-3-methoxy-benzylidene) derivative (7x) 6-OH, 4-OH-3-OCH₃ Anti-inflammatory Inhibits LPS-induced TNF-α/IL-6 in macrophages (IC₅₀: 10–20 µM).
4-Fluoro-7-hydroxy derivative 4-F, 7-OH Hypothesized Hydroxyl group may confer anti-inflammatory potential via NF-κB pathway.

Physicochemical Modifications

Compound Name Structural Features Property Impact Key Findings References
4-Fluoro-7-(methylsulfonyl) derivative 4-F, 7-SO₂CH₃ Solubility/Stability Methylsulfonyl group enhances hydrophilicity; no biological data reported.
3-Bromo-7-methoxy derivative 3-Br, 7-OCH₃ Synthetic intermediate Used to generate reactive dienophiles for Diels-Alder reactions.

Structure-Activity Relationship (SAR) Insights

  • Position 4 (Fluorine) : Fluorination at C4 improves metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets (e.g., in kinase targets) .
  • Position 7 (Hydroxyl vs. Alkoxy/Sulfonyl) : The hydroxyl group in the target compound may limit membrane permeability compared to methoxy or methylsulfonyl groups but could improve target affinity via H-bonding .
  • Substituents at C2/C3 : Benzylidene or diphenylmethylene groups at C2 enhance antiproliferative activity by promoting π-π stacking with cellular targets .

Biological Activity

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and research findings.

  • Molecular Formula : C9H7FO2
  • Molecular Weight : 166.15 g/mol
  • CAS Number : 136191-16-7

The compound features a fluorine atom at the fourth position and a hydroxyl group at the seventh position on the indene structure, which significantly influences its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The hydroxyl group allows for the formation of hydrogen bonds with biological molecules, enhancing binding affinity and metabolic stability due to the presence of fluorine. These interactions can modulate enzyme activity or receptor function, leading to various therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Proteus vulgaris), as well as fungal agents (e.g., Aspergillus niger, Candida albicans), the compound showed promising inhibitory effects.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 µM, highlighting its potential as an anticancer agent . Further investigations revealed that certain derivatives of this compound could induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest in the G2/M phase .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Material : Preparation begins with 4-fluorophenylacetic acid.
  • Cyclization : The acid undergoes cyclization to form 4-fluoroindanone.
  • Hydroxylation : Hydroxylation at the 7-position yields the target compound.

Industrial production may utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures and specific catalysts.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural Features
4-FluoroindoleContains a fluorine atom and indole structure
7-HydroxyindoleHydroxylated indole without fluorine
4-Bromo-7-hydroxyindoleBromine substitution instead of fluorine
5-FluorouracilFluorinated pyrimidine used in cancer therapy

The presence of both a hydroxyl group and a fluorine atom enhances its binding properties compared to other derivatives.

Study on Anticancer Activity

A study focused on the anticancer activity of several derivatives of this compound found that compounds exhibiting higher selectivity against cancer cell lines compared to non-cancerous cells were promising candidates for further development. Notably, compounds with modifications at specific positions showed enhanced efficacy in inducing apoptosis and inhibiting cell proliferation .

Research on Antimicrobial Effects

In another study evaluating the antimicrobial effects of synthesized derivatives, results indicated that certain modifications could significantly enhance antibacterial activity against resistant strains. This highlights the potential for developing new antimicrobial agents based on this compound's structure.

Q & A

Q. What are the key synthetic strategies for preparing 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one, and how do reaction parameters affect yields?

Methodology: Synthesis typically involves fluorination and hydroxylation steps. Fluorination can be achieved via nucleophilic substitution using KF in DMF at 60°C, requiring hydroxyl group protection (e.g., with TBSCl) to prevent side reactions. Hydroxylation is performed using BBr₃ in CH₂Cl₂ at −78°C, followed by deprotection. Optimizing solvent polarity (e.g., THF for intermediate steps) and stoichiometric ratios (1:1.2 substrate-to-fluorinating agent) improves yields to 65–75% .

Q. How do solubility properties guide solvent selection for purification and characterization?

Methodology: The compound is soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (chloroform). Ethanol/water mixtures (70:30 v/v) at 4°C are optimal for recrystallization, enhancing crystal purity. Solubility data inform HPLC mobile phase selection (e.g., acetonitrile/water gradients with 0.1% formic acid) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

Methodology:

  • 1H NMR : Aromatic protons (C5-H and C6-H) appear at δ 6.8–7.2 ppm; the hydroxyl proton is a broad singlet (δ 5.5–6.0 ppm), confirmed by D₂O exchange.
  • 13C NMR : Carbonyl carbon (C1) at δ 195–205 ppm; fluorine-coupled carbons (C4, C7) show splitting in DEPT-135.
  • IR : Strong C=O stretch (~1680 cm⁻¹) and O-H stretch (3200–3400 cm⁻¹).
  • HRMS : Exact mass for C₉H₇FO₂ (M+H)+: 166.0429 .

Advanced Research Questions

Q. How can contradictions in X-ray crystallographic data be resolved during structural refinement?

Methodology: For twinned crystals, use SHELXL’s twin refinement with a BASF parameter to model twinning fractions. Validate hydrogen bonding (O-H···O/F) via difference Fourier maps. Cross-validate thermal displacement parameters (ADPs) with DFT-optimized geometries to resolve positional ambiguities .

Q. What approaches elucidate electronic effects of the 4-fluoro and 7-hydroxy substituents?

Methodology:

  • Experimental : Conduct Hammett studies with substituted analogs to measure substituent effects on reaction rates (e.g., nucleophilic aromatic substitution).
  • Computational : Perform DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic/nucleophilic sites and NBO analysis to quantify hyperconjugation involving fluorine and hydroxyl groups .

Q. How can multi-step synthesis protocols be optimized to minimize side reactions?

Methodology: Use Design of Experiments (DoE) to optimize temperature, catalyst loading (e.g., Pd/C for hydrogenation), and reaction time. Monitor intermediates via in situ FTIR/Raman spectroscopy. Analyze aliquots by LC-MS to identify side products early .

Q. What strategies evaluate hydrolytic stability under physiological conditions?

Methodology: Perform accelerated stability studies in pH 7.4 buffer at 37°C, sampling at intervals for UPLC quantification. Identify degradation products (e.g., via keto-enol tautomerism) using LC-HRMS. Compare stability in deuterated vs. protonated solvents to assess solvent isotope effects .

Q. Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Critical Notes
FluorinationKF, DMF, 60°C, 12 h65–75Hydroxyl protection with TBSCl
HydroxylationBBr₃, CH₂Cl₂, −78°C80Quench with MeOH to prevent over-dealkylation
PurificationEthanol/water (70:30)90Crystallize at 4°C for 24 h

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsDiagnostic Criteria
1H NMRδ 6.9 (d, J=8.5 Hz, C6-H)Coupling with C5-H (J=2.5 Hz) confirms substitution
IR1680 cm⁻¹Sharp peak indicates non-conjugated carbonyl
HRMSm/z 166.0429Δ < 3 ppm from theoretical mass

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